

# (Rac)-Spirotetramat-enol: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Spirotetramat-enol

Cat. No.: B1682168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **(Rac)-Spirotetramat-enol**, the active metabolite of the insecticide Spirotetramat. This document is intended to serve as a resource for researchers and professionals in the fields of agrochemistry, biochemistry, and drug development.

## Chemical Structure and Identity

**(Rac)-Spirotetramat-enol** is the biologically active form of the pro-insecticide Spirotetramat. Spirotetramat itself is a keto-enol insecticide developed by Bayer CropScience. In plants, Spirotetramat is hydrolyzed, cleaving the ethoxycarbonyl group to form the enol. This enol form is more stable due to the double bond being within a ring and its conjugation with the amide group and the benzene ring.<sup>[1]</sup> The active insecticide is cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.<sup>[2]</sup>

The racemic designation, (Rac), indicates a mixture of stereoisomers. Specifically, it is the cis-isomer that is relevant to its insecticidal activity.

Synonyms:

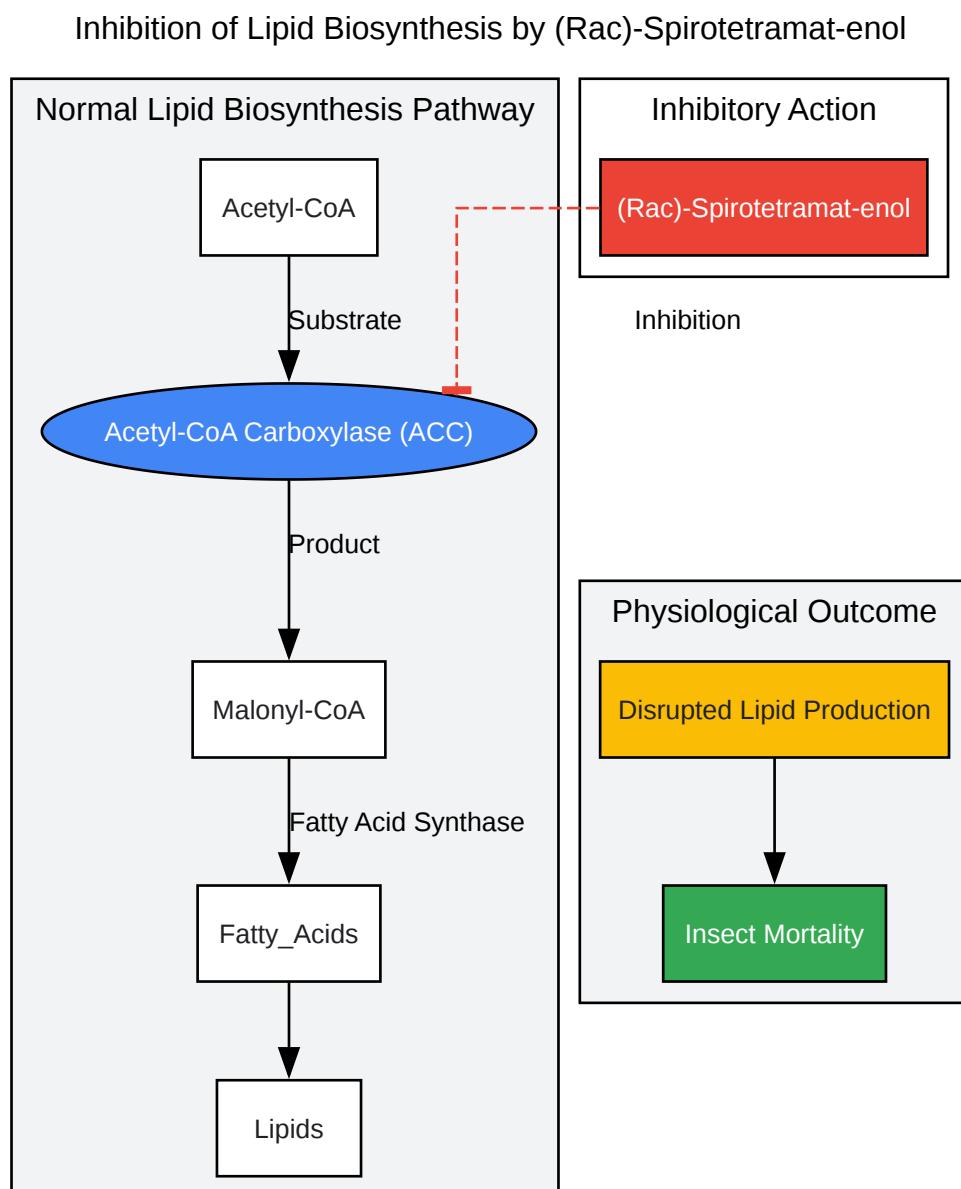
- cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one<sup>[3][4]</sup>
- Spirotetramat Metabolite BYI08330-cis-enol<sup>[3]</sup>

- BYI08330-enol

## Physicochemical Properties

A summary of the key physicochemical properties of **(Rac)-Spirotetramat-enol** is presented in the table below. For comparison, properties of the parent compound, Spirotetramat, are also included where available.

| Property                                      | (Rac)-Spirotetramat-enol                    | Spirotetramat             |
|-----------------------------------------------|---------------------------------------------|---------------------------|
| Molecular Formula                             | $C_{18}H_{23}NO_3$ [2][4][5]                | $C_{21}H_{27}NO_5$ [1][6] |
| Molecular Weight                              | 301.38 g/mol [4][5]                         | 373.45 g/mol [6]          |
| CAS Number                                    | 203312-38-3 [3][4][5]                       | 203313-25-1 [1][6]        |
| Melting Point                                 | Decomposes at ~229 °C [5]                   | 142 °C [1][6]             |
| log Kow (Octanol-Water Partition Coefficient) | pH 5: 2.0 pH 7: 0.3 pH 9: -1.3 [6]<br>[7]   | 2.5 [7]                   |
| Appearance                                    | White solid (typical for related compounds) | Not specified             |
| Purity                                        | >95% (HPLC) [3]                             | Not applicable            |


## Mechanism of Action: Inhibition of Lipid Biosynthesis

**(Rac)-Spirotetramat-enol** functions as a potent inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of lipids. [8][9][10] This mode of action places it in Group 23 of the Insecticide Resistance Action Committee (IRAC) classification. [9][11]

By inhibiting ACC, the compound disrupts the formation of fatty acids, which are essential for various physiological processes in insects, including the formation of cell membranes and the cuticle. [9] This disruption leads to a significant decrease in total lipids, ultimately resulting in the death of the insect. [8] The insecticide is particularly effective against immature stages of sucking insects such as aphids, whiteflies, mealybugs, and scale insects. [8][11]

## Signaling Pathway Disruption

The following diagram illustrates the metabolic pathway disrupted by **(Rac)-Spirotetramat-enol**.



[Click to download full resolution via product page](#)

Caption: Inhibition of Acetyl-CoA Carboxylase by **(Rac)-Spirotetramat-enol**.

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **(Rac)-Spirotetramat-enol** are proprietary and not fully disclosed in the public domain, the following outlines the general methodologies referenced in the literature.

### Synthesis of Spirotetramat and Formation of the Enol

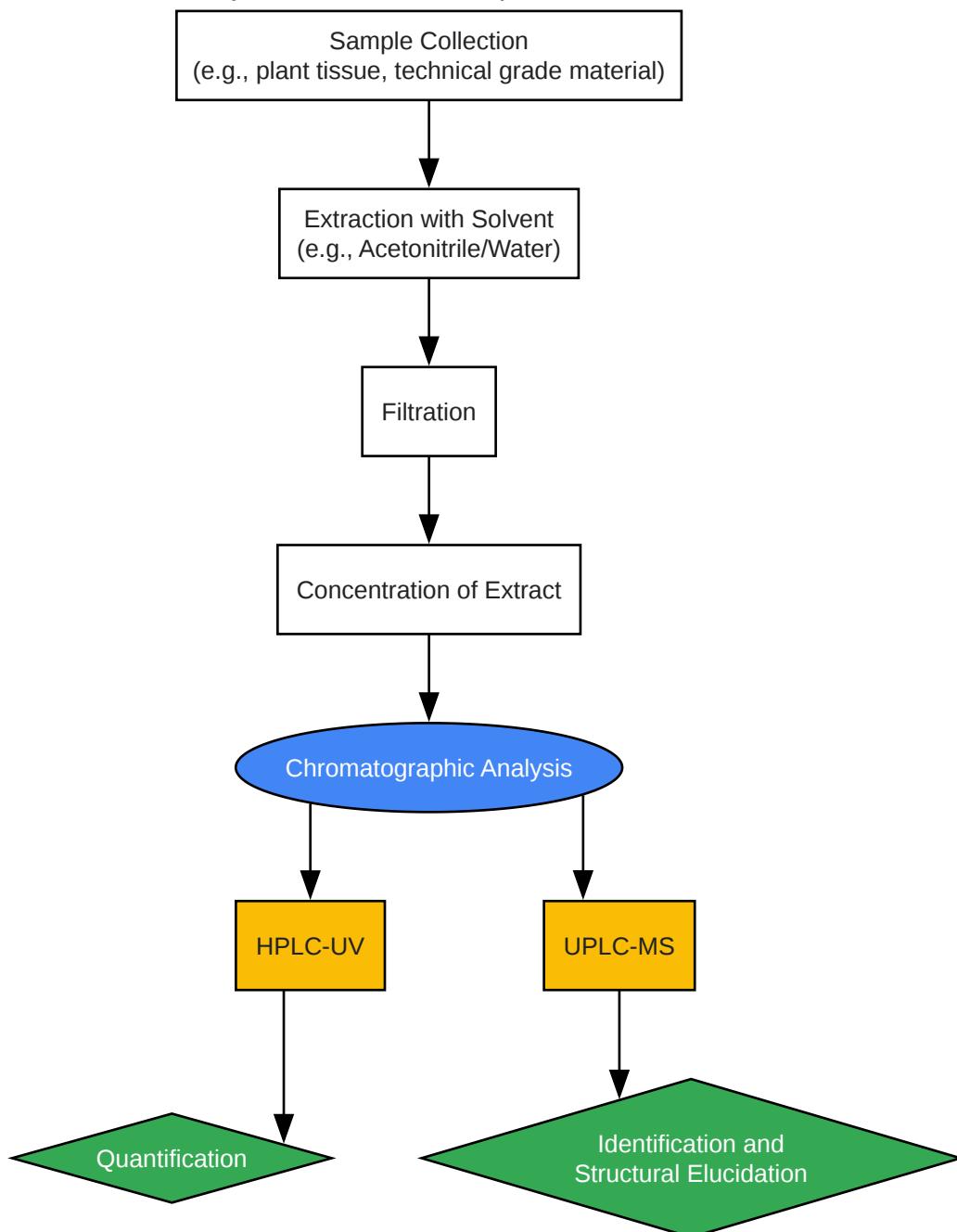
The synthesis of the parent compound, Spirotetramat, has been reported to start from 2,5-dimethylphenylacetyl chloride and ethyl 1-amino-4-methoxycyclohexanecarboxylate.[\[12\]](#) The final product of this synthesis is typically amorphous Spirotetramat.

**(Rac)-Spirotetramat-enol** is formed *in situ* within the target plant through hydrolysis of the ethoxycarbonyl group of Spirotetramat.[\[1\]](#)

### Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of Spirotetramat and its metabolites, including the enol form.

General HPLC Method:


- Principle: The components are separated by reversed-phase chromatography using a gradient elution. Quantitative evaluation is performed by comparing the peak areas with those of a reference standard using an external standard method.[\[13\]](#)
- Mobile Phase Example: A gradient of acetonitrile and water (with 5 ml 1N sulfuric acid per liter of water) can be used.[\[13\]](#)
- Detection: UV detection at 240 nm is suitable for quantification.[\[13\]](#)
- Sample Preparation:
  - A precisely weighed amount of the sample (containing approximately 50 mg of the analyte) is transferred to a 100 mL volumetric flask.[\[13\]](#)

- The sample is dissolved in about 50 mL of acetonitrile, potentially using an ultrasonic bath for 15 minutes to ensure complete dissolution.[13]
- The flask is filled to just below the calibration mark with water and mixed.[13]
- After allowing the solution to reach a stable temperature, the flask is filled to the calibration mark with water.[13]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is employed for the identification and characterization of Spirotetramat and its impurities.[14][15] UPLC provides higher resolution and sensitivity compared to traditional HPLC, while MS allows for the determination of the molecular weight and fragmentation patterns of the analytes, aiding in their structural elucidation.

The following diagram illustrates a general workflow for the analysis of Spirotetramat and its metabolites.

## General Analytical Workflow for Spirotetramat and its Metabolites

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of Spirotetramat.

## Biological Activity and Applications

**(Rac)-Spirotetramat-enol** is a systemic insecticide, meaning it is absorbed and translocated throughout the plant via both the xylem and phloem.<sup>[8][10][11]</sup> This ambimobility ensures that the active compound reaches all parts of the plant, including new growth and roots, providing comprehensive protection against sucking insects.<sup>[8]</sup>

Its unique mode of action makes it a valuable tool for insecticide resistance management when used in rotation with other insecticide classes.<sup>[9][10]</sup>

## Toxicology and Safety

Spirotetramat, the parent compound, has low to moderate acute toxicity.<sup>[1]</sup> It can be an eye irritant and a potential skin sensitizer.<sup>[1]</sup> Studies in rats have not shown it to be carcinogenic.<sup>[1]</sup> It is noted to be harmful to aquatic invertebrates but not to bees.<sup>[1]</sup>

## Conclusion

**(Rac)-Spirotetramat-enol** is the key bioactive metabolite responsible for the insecticidal efficacy of Spirotetramat. Its mechanism of action as an ACC inhibitor provides a distinct mode of action for the control of a broad spectrum of sucking insects. The information provided in this guide serves as a foundational resource for researchers engaged in the study and development of novel agrochemicals and therapeutic agents targeting lipid biosynthesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Spirotetramat - Wikipedia [en.wikipedia.org]
- 2. 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | C18H23NO3 | CID 54708610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spirotetramat Metabolite BYI08330-cis-enol [lgcstandards.com]

- 4. Spirotetramat-enol | CAS 203312-38-3 | LGC Standards [[lgcstandards.com](#)]
- 5. [accustandard.com](#) [[accustandard.com](#)]
- 6. [fao.org](#) [[fao.org](#)]
- 7. [fao.org](#) [[fao.org](#)]
- 8. [downloads.regulations.gov](#) [[downloads.regulations.gov](#)]
- 9. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [[hbjbrain.com](#)]
- 10. [chemicalwarehouse.com](#) [[chemicalwarehouse.com](#)]
- 11. [pomais.com](#) [[pomais.com](#)]
- 12. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [[patents.google.com](#)]
- 13. [downloads.regulations.gov](#) [[downloads.regulations.gov](#)]
- 14. [researchgate.net](#) [[researchgate.net](#)]
- 15. [researchgate.net](#) [[researchgate.net](#)]
- To cite this document: BenchChem. [(Rac)-Spirotetramat-enol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682168#rac-spirotetramat-enol-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)